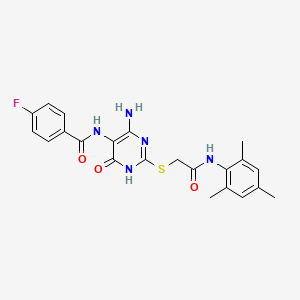

N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Description

This compound is a pyrimidinone derivative featuring a 4-fluorobenzamide moiety, an amino group at position 4 of the pyrimidine ring, and a thioether-linked 2-(mesitylamino)-2-oxoethyl side chain at position 2.

Properties

IUPAC Name |

N-[4-amino-6-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3S/c1-11-8-12(2)17(13(3)9-11)25-16(29)10-32-22-27-19(24)18(21(31)28-22)26-20(30)14-4-6-15(23)7-5-14/h4-9H,10H2,1-3H3,(H,25,29)(H,26,30)(H3,24,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGXPCGOSIUFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound with significant biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound features a pyrimidinone ring, a fluorobenzamide moiety, and a thioether linkage. Its molecular formula is C20H14ClF4N5O3S, with a molecular weight of approximately 515.87 g/mol. The diverse functional groups in its structure contribute to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Activity :

- The compound has shown potential as an anticancer agent through various mechanisms, including the inhibition of histone deacetylases (HDACs). In studies, it demonstrated significant antiproliferative effects against various cancer cell lines.

- For instance, similar derivatives have been reported to exhibit IC50 values in the low micromolar range against cancer cell lines such as A2780 and HepG2, indicating strong growth inhibition .

-

Antioxidant Properties :

- Compounds with similar structures have been evaluated for their antioxidant capabilities. The thioether linkage may enhance the scavenging activity against free radicals, contributing to cellular protection .

- Studies have shown that derivatives can effectively protect against oxidative stress-induced damage in various biological systems.

-

Enzyme Inhibition :

- The compound's interaction with specific enzymes has been a focus of research. It has been noted for its ability to inhibit certain enzymes involved in cancer progression .

- The binding affinity and selectivity towards targets like HDACs suggest potential therapeutic applications in cancer treatment.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Model/Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| Anticancer | HDAC inhibition | A2780 | 2.66 |

| Antioxidant | Free radical scavenging | Mouse liver cells | Not specified |

| Enzyme Inhibition | Inhibition of class I HDACs | HepG2 | 1.73 |

Research Highlights

- Anticancer Studies : In vitro studies have demonstrated that the compound induces G2/M phase arrest and apoptosis in cancer cells, contributing to its anticancer efficacy.

- Antioxidant Studies : Research has indicated that derivatives of this compound can protect cellular components from oxidative damage, showcasing their potential as therapeutic agents against oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyrimidinone Derivatives

Table 1: Structural and Physicochemical Comparisons

Substituent Effects on Bioactivity and Physicochemical Properties

- Mesityl vs. Nitrophenyl Groups : The mesityl group in the target compound likely reduces metabolic oxidation compared to nitro-substituted analogs (e.g., compound 2b ), which are prone to nitro-reductase activity. However, nitro groups may enhance binding to targets requiring electron-deficient aromatic interactions .

- Fluorobenzamide vs. Sulfonamide : The 4-fluorobenzamide moiety in the target compound and its nitro analog may exhibit better blood-brain barrier penetration than sulfonamide derivatives (e.g., compound 19 ), which often have higher polarity and renal clearance rates.

- Thioether Side Chains : Benzylthio (compound 19 ) and hexylthio (compound VII ) substituents demonstrate that bulkier or alkyl chains improve solubility but may reduce binding affinity compared to aryl-substituted thioethers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.